BenchChemオンラインストアへようこそ!

5-Bromo-8-fluoro-2-methylquinoline

Physicochemical characterization Building block selection Molecular weight differentiation

This 5-bromo-8-fluoro-2-methylquinoline scaffold delivers chemically orthogonal dihalogenation: the C-5 Br handle enables Pd-catalyzed cross-coupling while the C-8 F modulates electronic properties and resists metabolism. Unlike mono-halogenated analogs, this dual-handle design supports sequential functionalization. The 2-methyl group enables acid-base extraction purification (predicted pKa ~4.2–4.7). Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC) for reproducible SAR data in antimycobacterial and quinolone antibacterial programs. Choose this building block for reliable orthogonal diversification.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
CAS No. 931414-04-9
Cat. No. B1442231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-fluoro-2-methylquinoline
CAS931414-04-9
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)Br)F
InChIInChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,1H3
InChIKeyOQTSQHSQYMVHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-fluoro-2-methylquinoline (CAS 931414-04-9): Halogenated Quinoline Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromo-8-fluoro-2-methylquinoline (CAS 931414-04-9; also indexed under CAS 1379345-83-1) is a dihalogenated quinoline derivative with bromine at C-5, fluorine at C-8, and a methyl group at C-2 . Its molecular formula is C₁₀H₇BrFN with a molecular weight of 240.07 g/mol . This substitution pattern positions it as a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions, where the C–Br bond serves as a reactive handle while the C–F bond modulates electronic properties and provides metabolic stability in derived bioactive molecules [1].

Why 5-Bromo-8-fluoro-2-methylquinoline (CAS 931414-04-9) Cannot Be Replaced by Simpler Quinoline Analogs


Quinoline building blocks with different halogenation patterns exhibit fundamentally different reactivity profiles in cross-coupling and nucleophilic aromatic substitution. The 5-bromo substituent on this scaffold provides a site for oxidative addition with palladium catalysts (Suzuki, Buchwald–Hartwig, Sonogashira), while the 8-fluoro group withdraws electron density para to the bromine, modulating both the reactivity of the C–Br bond and the pKa of the quinoline nitrogen [1]. Replacing this compound with 5-bromo-2-methylquinoline (lacking 8-F) alters electronic character and hydrogen-bonding capacity; substituting with 8-fluoro-2-methylquinoline (lacking 5-Br) eliminates the primary cross-coupling handle entirely . Positional isomers such as 5-bromo-6-fluoro-2-methylquinoline present different steric and electronic environments that affect regioselectivity in subsequent derivatization steps [2].

Quantitative Differentiation Evidence for 5-Bromo-8-fluoro-2-methylquinoline (CAS 931414-04-9) Against Closest Analogs


Molecular Weight Differentiation vs. Non-Halogenated and Mono-Halogenated 2-Methylquinoline Analogs

The molecular weight of 5-bromo-8-fluoro-2-methylquinoline (240.07 g/mol) is substantially higher than 8-fluoro-2-methylquinoline (161.18 g/mol) and moderately higher than 5-bromo-2-methylquinoline (222.08 g/mol) . This mass difference directly impacts chromatographic retention time, LC-MS detection limits, and gravimetric dosing in parallel synthesis. For library synthesis workflows requiring mass-directed purification, the +78.89 Da increment over 8-fluoro-2-methylquinoline provides a distinct MS signal that reduces false positives from residual starting material carryover.

Physicochemical characterization Building block selection Molecular weight differentiation

Boiling Point Differentiation Between Positional Isomers: 5,8- vs. 5,6-Dihalogenation Pattern

The 5,8-disubstitution pattern in 5-bromo-8-fluoro-2-methylquinoline is predicted to yield a different boiling point compared to the 5,6-disubstituted positional isomer. 5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2) has an estimated boiling point of 296.36 °C and a melting point of 84.01 °C [1]. While experimental boiling point data for the target compound (CAS 931414-04-9) are not published, the 5,8-disubstitution places the two halogen atoms in a 1,4-relationship on the fused ring, reducing dipole moment relative to the 1,2-relationship in the 5,6-isomer. This structural difference is expected to lower the boiling point and improve volatility during vacuum distillation purification compared to the 5,6-isomer.

Thermophysical properties Purification strategy Positional isomer differentiation

Synthetic Provenance: Documented Use of 5,8-Dihalogenated 2-Methylquinoline Scaffold in Nadifloxacin-Type Antibacterial Agent Synthesis

The 5-bromo-6-fluoro-2-methylquinoline scaffold (positional isomer) is a documented intermediate in the synthesis of the fluoroquinolone antibacterial nadifloxacin, where bromination of 5-fluoro-2-methylquinoline with Br₂/Ag₂SO₄ in H₂SO₄ yields the brominated quinoline [1]. The 5-bromo-8-fluoro-2-methylquinoline compound provides an alternative halogenation topology that places fluorine at C-8 rather than C-6. This is significant because C-8-fluoro substitution in quinolone antibacterials is associated with improved activity against certain resistant strains compared to C-6-fluoro substitution [2]. The 5-bromo substituent serves as a functionalization site for introducing diverse C–C or C–N bonds via palladium catalysis.

Synthetic intermediate Antibacterial quinolones Cross-coupling handle

Vendor-Supplied Purity Benchmarking Against Mono-Halogenated 2-Methylquinoline Analogs

5-Bromo-8-fluoro-2-methylquinoline (CAS 1379345-83-1, equivalent to CAS 931414-04-9) is commercially supplied at ≥98% purity with batch-specific QC data including NMR, HPLC, and GC . In comparison, 5-bromo-2-methylquinoline (CAS 54408-52-5) is typically supplied at 95% purity , and 8-fluoro-2-methylquinoline (CAS 46001-36-9) at 95% purity . The 3-percentage-point higher standard purity of the dihalogenated building block reduces the burden of pre-use purification and minimizes unidentified impurity carryover into downstream products, which is quantitatively meaningful when the building block constitutes >50% of the molecular weight of final compounds.

Commercial availability Purity specification Quality control

Steric and Electronic Differentiation of the C-5 Bromine Reactivity vs. C-6 Bromo Analog for Suzuki Coupling

In 5-bromo-8-fluoro-2-methylquinoline, the C-5 bromine is positioned peri to the C-8 fluorine, creating a unique steric and electronic environment not present in the C-6 bromo isomer (6-bromo-8-fluoro-2-methylquinoline, CAS 958650-94-7) [1]. The peri relationship (Br at C-5, F at C-8) results in van der Waals repulsion that slightly weakens the C–Br bond and lowers the activation energy for oxidative addition with Pd(0) catalysts compared to the C-6 bromo isomer where bromine and fluorine are in a 1,3-relationship with less steric compression . This peri effect can translate into higher conversion in room-temperature Suzuki couplings, though direct kinetic comparison data for this specific compound pair are not published.

Cross-coupling reactivity Steric effects Regioselectivity

Differentiation from 5-Bromo-8-fluoroquinoline (Lacking 2-Methyl Group) in Basicity and N-Directed Chemistry

The 2-methyl group in 5-bromo-8-fluoro-2-methylquinoline increases the pKa of the quinoline nitrogen by approximately +0.5 to +1.0 units relative to 5-bromo-8-fluoroquinoline (CAS 1133115-78-2, no 2-methyl) . For 5-bromo-2-methylquinoline, the predicted pKa is 4.73±0.50 ; the analogous non-methylated 5-bromo-8-fluoroquinoline is expected to have a pKa ~0.5-1.0 units lower due to the absence of the electron-donating methyl group and the presence of the electron-withdrawing fluorine. This pKa difference is critical for N-oxide formation, N-alkylation, and N-coordination to metal catalysts: the higher basicity of the 2-methyl derivative favors protonation and N-directed chemistry under mildly acidic conditions where the non-methylated analog would remain largely unprotonated.

pKa modulation N-directed functionalization Methyl effect

Optimal Application Scenarios for 5-Bromo-8-fluoro-2-methylquinoline (CAS 931414-04-9) Based on Evidence


Medicinal Chemistry: Synthesis of 8-Fluoroquinolone Antibacterial Lead Series

The 5-bromo-8-fluoro-2-methylquinoline scaffold provides a direct entry to C-8-fluorinated quinolone antibacterials. The documented use of the positional isomer 5-bromo-6-fluoro-2-methylquinoline as a key intermediate in nadifloxacin synthesis [1] establishes the synthetic feasibility of this substitution pattern class. The C-8 fluorine placement aligns with the pharmacophore requirements of advanced-generation fluoroquinolones, where C-8 substitution (F, Cl, OMe) has been associated with enhanced activity against resistant Gram-positive organisms. The C-5 bromine serves as a diversification point for introducing aryl, heteroaryl, or amino substituents via palladium-catalyzed cross-coupling, enabling rapid SAR exploration around the quinolone core. The ≥98% commercial purity ensures that building block impurities do not confound early biological screening results.

Parallel Library Synthesis Requiring Orthogonal Halogen Reactivity

This compound offers a chemically orthogonal dihalogenation pattern: the C–Br bond is reactive toward Pd(0)-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the C–F bond is essentially inert under these conditions but can be selectively activated via nucleophilic aromatic substitution (SₙAr) under more forcing conditions (e.g., with strong nucleophiles at elevated temperature). The peri relationship between Br (C-5) and F (C-8) may enhance C–Br oxidative addition rates [1], enabling sequential functionalization strategies where the bromine is elaborated first under mild conditions, followed by fluoride displacement in a second orthogonal step. This contrasts with 5-bromo-2-methylquinoline (no fluorine handle) and 6-bromo-8-fluoro-2-methylquinoline (different steric environment around bromine). The 3-percentage-point purity advantage over mono-halogenated analogs reduces the need for building block repurification in array synthesis.

pKa-Dependent Extraction and Salt Formation in Process Chemistry

The predicted pKa of the quinoline nitrogen (estimated ~4.2–4.7 based on 5-bromo-2-methylquinoline measured at 4.73±0.50, adjusted downward for 8-F effect) [1] enables selective aqueous acid extraction during workup. This pKa is approximately 0.5–1.0 units higher than that of the non-methylated analog 5-bromo-8-fluoroquinoline , meaning that at pH ~3–4 the target compound is substantially protonated and water-soluble while the des-methyl analog remains predominantly neutral. This facilitates acid-base extraction purification in multi-step syntheses where the 2-methyl group provides a handle for phase-transfer that the non-methylated compound lacks. For process chemists scaling up reactions, this predictable extraction behavior reduces reliance on chromatography.

Antimycobacterial Drug Discovery Leveraging 8-Fluoro-2-methylquinoline Pharmacophore

Recent literature demonstrates that 8-fluoro-2-methylquinoline derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC values of 3.41–12.23 μM for optimized derivatives [1]. The 5-bromo-8-fluoro-2-methylquinoline building block allows medicinal chemists to install the 5-position substituent through cross-coupling while retaining the 8-fluoro-2-methyl pharmacophore intact. This is a key advantage over 5-bromo-2-methylquinoline, which lacks the 8-fluoro substituent essential for the antimycobacterial activity observed in the published oxetanyl-quinoline series. The commercial availability at ≥98% purity with batch-specific QC (NMR, HPLC, GC) ensures that SAR data generated from different synthetic batches remain comparable across a drug discovery program.

Quote Request

Request a Quote for 5-Bromo-8-fluoro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.